4-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one is a complex organic compound that features a unique structure combining an imidazole ring, a bromophenyl group, and a cyclopropylpiperazinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.
Cyclopropylpiperazinone Formation: The cyclopropylpiperazinone moiety can be synthesized by reacting cyclopropylamine with a suitable diketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance binding affinity to certain proteins, while the cyclopropylpiperazinone moiety can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-[[5-(3-chlorophenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one
- 4-[[5-(3-fluorophenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one
- 4-[[5-(3-methylphenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one
Uniqueness
4-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one is unique due to the presence of the bromophenyl group, which can significantly influence
Properties
IUPAC Name |
4-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c18-13-3-1-2-12(8-13)15-9-19-16(20-15)10-21-6-7-22(14-4-5-14)17(23)11-21/h1-3,8-9,14H,4-7,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKVZVWFUNBRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2=O)CC3=NC=C(N3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.